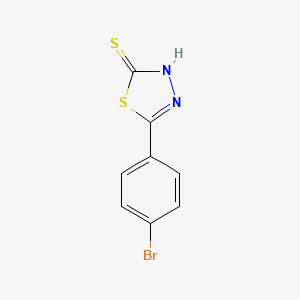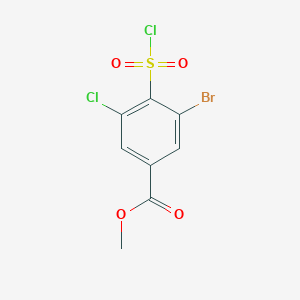
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A study synthesized derivatives bearing the 1,3,4-thiadiazole moiety, evaluating their antimicrobial and antituberculosis activities. Some compounds exhibited promising results against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, highlighting the potential of these derivatives in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Cytotoxic Activity
Another study focused on the synthesis of 1,3,4-thiadiazole derivatives and their cytotoxic activity against HeLa cell lines. The research aimed at finding new therapeutic agents by exploring the structure-activity relationship of these compounds (Karakuş et al., 2010).
Molecular Cocrystals Formation
Research on the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrated unique hydrogen bonding and π-π interactions. These findings are significant for the design of new cocrystalline materials with potential applications in pharmaceuticals and materials science (Smith & Lynch, 2013).
Quantum Chemical and Molecular Dynamics Studies
A study employing quantum chemical and molecular dynamics simulations investigated the corrosion inhibition performances of thiadiazole derivatives on iron surfaces. This research has implications for the development of new corrosion inhibitors in industrial applications (Kaya et al., 2016).
Tribological Applications
Thiadiazole-2-thione derivatives were synthesized and evaluated as additives in rapeseed oil for tribological applications. The compounds showed excellent anti-wear and friction-reducing properties, suggesting their use as effective lubricant additives (Zhu et al., 2009).
Flotation and Adsorption Mechanism
Novel thiadiazole-thione surfactants were synthesized and applied as collectors in froth flotation, showing significant efficacy in the selective flotation of malachite from quartz. This research contributes to the field of mineral processing and hydrometallurgy (Huang et al., 2018).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, some bromophenyl compounds have been studied for their biological activity, but without specific studies on “5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione”, it’s difficult to provide a detailed analysis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFOGRDDJQQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2511918.png)
![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)





![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)


